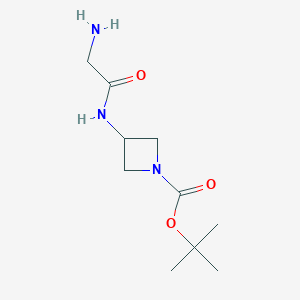
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate typically involves the protection of amino acids and subsequent reactions to introduce the azetidine ring and tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride can be used for reduction reactions, while oxidizing agents like hydrogen peroxide can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and other biomolecules . The azetidine ring and aminoacetylamino substituent contribute to the compound’s unique reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl esters: These compounds share the tert-butyl ester group and are used in similar applications in organic synthesis.
Azetidine derivatives: Compounds with azetidine rings exhibit similar structural properties and reactivity patterns.
Amino acid derivatives: These compounds have similar functional groups and are used in peptide synthesis and other biochemical applications.
Uniqueness
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is unique due to its combination of a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
193269-83-9 |
|---|---|
Molekularformel |
C10H19N3O3 |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
tert-butyl 3-[(2-aminoacetyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6,11H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
GXVXEWBILOZCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















